molecular formula C14H14FNO3 B12492715 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine

Cat. No.: B12492715
M. Wt: 263.26 g/mol
InChI Key: IXMKQPYJKZIFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-Fluorophenyl)-2-Furyl]methyl}-beta-alanine is a beta-alanine derivative characterized by a 2-fluorophenyl-substituted furylmethyl group attached to the nitrogen of the beta-alanine backbone. The 2-fluorophenyl group may confer metabolic stability and target specificity compared to non-halogenated analogs .

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

3-[[5-(2-fluorophenyl)furan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C14H14FNO3/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)9-16-8-7-14(17)18/h1-6,16H,7-9H2,(H,17,18)

InChI Key

IXMKQPYJKZIFOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine typically involves multi-step organic reactions. One common method starts with the preparation of the 5-(2-fluorophenyl)-2-furylmethyl intermediate. This intermediate can be synthesized through a Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to obtain the 5-(2-fluorophenyl)-2-furylmethanol.

In the next step, the 5-(2-fluorophenyl)-2-furylmethanol is converted to the corresponding bromide using phosphorus tribromide. This bromide is then reacted with beta-alanine in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The fluorophenyl group can be reduced to form the corresponding cyclohexyl derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The furan ring contributes to the compound’s stability and bioavailability. The beta-alanine moiety allows for incorporation into peptides and proteins, potentially altering their function and stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison Table

Compound Name Substituents Primary Use Key Features Reference
N-{[5-(2-Fluorophenyl)-2-Furyl]Methyl}-beta-alanine 2-Fluorophenyl, furylmethyl Unknown (Potential agrochemical/pharmaceutical) Fluorine enhances binding; furylmethyl may improve lipid solubility
Furalaxyl (methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine) 2,6-Dimethylphenyl, furanylcarbonyl Fungicide Broad-spectrum activity; dimethylphenyl enhances hydrophobicity
Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) Phenylacetyl, 2,6-dimethylphenyl Fungicide Phenylacetyl group improves systemic translocation in plants
Flamprop-methyl (methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine) Benzoyl, 3-chloro-4-fluorophenyl Herbicide (discontinued) Chloro-fluorophenyl increases herbicidal potency but raises toxicity concerns
2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate 5-Amino-2-methoxyphenyl, 2-methoxyethyl ester Pharmaceutical intermediate Methoxy groups enhance solubility; amino group enables derivatization
Beta-alanine, N-methyl-N-[4-[(5-nitro-2-thiazolyl)azo]phenyl]-, 2-phenoxyethyl ester Nitro-thiazolyl azo, phenoxyethyl ester Dye/Research chemical Azo group enables chromophore properties; nitro-thiazolyl aids in stability

Key Findings from Comparative Analysis

Pharmaceutical Potential
  • Methoxy vs. Fluorophenyl : The 2-methoxyethyl ester in ’s compound improves aqueous solubility, whereas the target’s fluorophenyl group prioritizes lipophilicity and membrane penetration. This divergence highlights how substituents tailor compounds for specific applications (e.g., systemic drugs vs. topical agents) .
  • This suggests the target compound’s furylmethyl group could be explored for gastrointestinal or receptor-targeting therapies .

Biological Activity

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique structure that combines a furyl group with a fluorinated phenyl moiety. The molecular formula is C13H14FNO2C_{13}H_{14}FNO_2, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This structural configuration may contribute to its biological properties, particularly in targeting specific cellular pathways.

Research indicates that compounds similar to this compound can exhibit cytotoxic properties against various cancer cell lines. For example, derivatives have shown enhanced potency against human colon cancer cells, suggesting possible applications as anticancer agents . The mechanisms of action may involve:

  • Inhibition of Cell Proliferation : Compounds with similar structures have demonstrated significant inhibition of cancer cell growth, often quantified using IC50 values (the concentration required for 50% inhibition) .
  • Induction of Apoptosis : Several studies have reported that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Table 1: Comparison of Biological Activity

Compound NameIC50 (µM)Target CellsMechanism of Action
This compoundTBDTBDTBD
5-Fluorouracil4.98A549 (lung cancer)Apoptosis induction
Compound 6l (4’-bromoflavonol)0.46A549 (lung cancer)Apoptosis via mitochondrial pathways
Compound 6k (4’-chloro substitution)3.14A549 (lung cancer)Apoptosis via mitochondrial pathways

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : In studies involving various cancer cell lines, compounds structurally related to this compound have exhibited significant cytotoxic effects. For instance, a study showed that certain synthesized flavonoids had IC50 values significantly lower than standard chemotherapy agents like 5-fluorouracil .
  • Beta-Alanine Supplementation : Although not directly related to this compound, beta-alanine itself has been studied extensively for its role in enhancing muscle carnosine concentrations and improving exercise performance. This highlights the broader context of beta-alanine derivatives in biological activity .
  • Mechanistic Insights : Further investigations into the interaction of this compound with specific receptors or enzymes involved in cancer progression are ongoing. Preliminary studies suggest potential binding affinities that could be leveraged in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.